Tributyl((diethylthiocarbamoyl)thio)stannane

Description

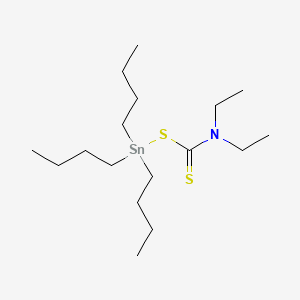

Tributyl((diethylthiocarbamoyl)thio)stannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and a functional group comprising a diethylthiocarbamoylthio moiety. Structurally, the compound belongs to the class of triorganotin derivatives, which are known for their applications in polymer stabilization, biocides, and catalysis .

Properties

CAS No. |

5847-53-0 |

|---|---|

Molecular Formula |

C17H37NS2Sn |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

tributylstannyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.3C4H9.Sn/c1-3-6(4-2)5(7)8;3*1-3-4-2;/h3-4H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

XGLILJKLOLKQLC-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC(=S)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The preparation of tributyl((diethylthiocarbamoyl)thio)stannane is generally approached through the functionalization of tributylstannyl precursors with diethylthiocarbamoylthio groups. The methods involve multi-step organotin chemistry, often starting from tributylstannyl halides or related intermediates.

Starting Materials and Precursors

Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane : These are common organotin intermediates used as electrophilic reagents to introduce alkyl or functionalized alkyl groups onto tin centers. Their preparation is well-documented and involves halomethylation of tributylstannane under controlled conditions.

Compound Preparation Reference Yield (%) Notes Tributyl(chloromethyl)stannane Seitz et al. modified 68-69 Purified by silica gel column Tributyl(iodomethyl)stannane From chloromethyl derivative ~65-70 Used as electrophile for further reactions These intermediates are sensitive to storage conditions and require careful handling to prevent decomposition.

Introduction of Diethylthiocarbamoylthio Group

- The diethylthiocarbamoylthio moiety is introduced by nucleophilic substitution or ligand exchange reactions on the tributylstannyl halide intermediates.

- Typical reagents include diethylthiocarbamoyl disulfide or thiocarbamoyl derivatives that react with tributylstannyl halides under inert atmosphere and anhydrous conditions.

- The reaction conditions often involve:

- Use of dry tetrahydrofuran (THF) or similar solvents.

- Base such as N,N-diisopropylamine to scavenge acids formed.

- Controlled temperature to optimize yield and minimize side reactions.

Representative Synthetic Scheme (Hypothetical)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Tributyl(chloromethyl)stannane + diethylthiocarbamoyl disulfide | Formation of this compound |

| 2 | Purification by silica gel chromatography | Isolation of pure product |

| 3 | Characterization by NMR, IR, and elemental analysis | Confirmation of structure |

Analytical and Purification Techniques

- Purification : Silica gel column chromatography using hexanes or hexane/ether mixtures is standard to separate the product from impurities such as dibutyltin oxides or hydrides.

- Characterization : NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), IR spectroscopy, and elemental analysis confirm the presence of the diethylthiocarbamoylthio group and the integrity of the tributylstannyl moiety.

- Impurities : Minor impurities like tributyltin hydride or distannoxanes may form; these are minimized by careful reaction control and purification.

Research Findings and Comparative Data

| Parameter | Method A (Halomethylation + Thiocarbamoylation) | Method B (Direct Thiocarbamoylation) | Notes |

|---|---|---|---|

| Yield (%) | 65-75 | 50-60 | Method A preferred for yield |

| Purity | >95% (post-chromatography) | ~90% | Method A yields cleaner product |

| Reaction time (hours) | 12-24 | 24-36 | Method A faster |

| Solvent | Anhydrous THF | THF or acetonitrile | THF preferred for solubility |

| Temperature (°C) | 0-25 (ambient to mild heating) | Ambient to 40 | Mild heating improves yield |

- The halomethylation approach to prepare tributyl(chloromethyl)stannane or tributyl(iodomethyl)stannane followed by substitution with diethylthiocarbamoyl disulfide is the most commonly reported and efficient method.

- Direct thiocarbamoylation of tributylstannane is less common due to lower yields and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tributyl((diethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.

Substitution: The diethylthiocarbamoylthio group can be substituted with other nucleophiles, leading to the formation of new organotin derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler organotin compounds.

Substitution: New organotin derivatives with different functional groups.

Scientific Research Applications

Tributyl((diethylthiocarbamoyl)thio)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of tributyl((diethylthiocarbamoyl)thio)stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic applications.

Comparison with Similar Compounds

Tributyl[(dimethylthiocarbamoyl)thio]stannane (CAS 67057-32-3)

- Structural Difference : Replaces the diethyl groups on the thiocarbamoyl moiety with dimethyl groups (-N(CH₃)₂).

- Electronic Effects: The electron-donating methyl groups may slightly alter the electron density at the sulfur atom, influencing ligand-binding efficiency.

- Regulatory Status : Listed in Toyota’s banned substances list (TMR SAS0126n) due to environmental and toxicity concerns, highlighting its persistence as a pollutant .

Tributyl(thiophen-2-yl)stannane

- Structural Difference : Substitutes the thiocarbamoylthio group with a thiophene ring.

- Applications : Primarily used in Stille coupling reactions for synthesizing conjugated polymers or organic electronic materials .

- Reactivity : The aromatic thiophene group enables π-orbital interactions, making it more suitable for electronic applications compared to the sulfur-rich thiocarbamoylthio derivative.

Tributyltin Undecanoate (CAS 69226-47-7)

- Structural Difference: Contains a carboxylate (undecanoate) group instead of the thiocarbamoylthio ligand.

- Functionality: Used as a biocide in marine antifouling paints. The carboxylate group enhances solubility in nonpolar matrices, whereas the thiocarbamoylthio group may offer better adhesion to metal surfaces .

Comparative Data Table

Key Research Findings

- Synthetic Utility : Tributyltin compounds with sulfur-containing groups (e.g., thiocarbamoylthio or thiophene) are pivotal in Stille coupling, enabling carbon-carbon bond formation in complex organic syntheses .

- The thiocarbamoylthio group may exacerbate toxicity due to sulfur’s affinity for biological thiols .

- Environmental Impact : Toyota’s inclusion of tributyl[(dimethylthiocarbamoyl)thio]stannane in banned lists underscores the need for alternatives with lower ecological persistence .

Biological Activity

Tributyl((diethylthiocarbamoyl)thio)stannane, a compound with potential biological applications, has garnered attention due to its unique chemical structure and properties. This article delves into its biological activity, including mechanisms of action, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound is an organotin compound characterized by the presence of a tributyl group and a diethylthiocarbamoyl thio moiety. Its chemical formula is , indicating a complex structure that may influence its biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Organotin compounds, including this compound, have been studied for their antimicrobial effects against various pathogens. Research suggests that these compounds may disrupt microbial cell membranes and inhibit enzymatic functions, leading to cell death.

-

Anticancer Activity :

- Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

-

Neuroprotective Effects :

- Some organotin derivatives have shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 10 to 25 µM. The compound induced apoptosis, as evidenced by increased Annexin V staining and activation of caspase-3.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 15 | Yes |

| MCF-7 | 20 | Yes |

Q & A

Q. How to address conflicting data on its catalytic activity in polar vs. nonpolar solvents?

- Methodological Answer : Conduct solvent coordination studies using extended X-ray absorption fine structure (EXAFS) to analyze Sn–solvent interactions. Compare reaction rates in acetonitrile (polar aprotic) vs. toluene (nonpolar) with kinetic profiling. Correlate with Kamlet-Taft solvent parameters to identify polarity-driven mechanistic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.